molecular formula C12H17N5O2 B11850919 2-Ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amine

2-Ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amine

Cat. No.: B11850919
M. Wt: 263.30 g/mol
InChI Key: XSPUDAJWPJJFKK-UHFFFAOYSA-N
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Description

2-Ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amine is a synthetic organic compound that belongs to the class of purine derivatives. Purine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available purine derivatives.

    Pyran Ring Formation: The tetrahydro-2H-pyran-2-YL group is introduced via a cyclization reaction involving a suitable precursor and acid or base catalysis.

    Amine Introduction: The amine group is introduced through an amination reaction using ammonia or an amine donor.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethoxy or pyran groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as antiviral, anticancer, and anti-inflammatory activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with nucleic acid synthesis.

Comparison with Similar Compounds

Similar Compounds

    Adenine Derivatives: Compounds like 9-ethyladenine and 9-methyladenine.

    Purine Nucleosides: Compounds like adenosine and guanosine.

Uniqueness

2-Ethoxy-9-(tetrahydro-2H-pyran-2-YL)-9H-purin-6-amine is unique due to its specific structural features, such as the ethoxy and tetrahydro-2H-pyran-2-YL groups, which may confer distinct biological activities and chemical reactivity compared to other purine derivatives.

Properties

Molecular Formula

C12H17N5O2

Molecular Weight

263.30 g/mol

IUPAC Name

2-ethoxy-9-(oxan-2-yl)purin-6-amine

InChI

InChI=1S/C12H17N5O2/c1-2-18-12-15-10(13)9-11(16-12)17(7-14-9)8-5-3-4-6-19-8/h7-8H,2-6H2,1H3,(H2,13,15,16)

InChI Key

XSPUDAJWPJJFKK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C2C(=N1)N(C=N2)C3CCCCO3)N

Origin of Product

United States

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